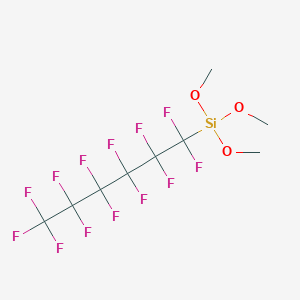
Trimethoxy(tridecafluorohexyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethoxy(tridecafluorohexyl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three methoxy groups and a tridecafluorohexyl group. This compound is notable for its unique combination of hydrophobic and oleophobic properties, making it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethoxy(tridecafluorohexyl)silane can be synthesized through a series of reactions involving the introduction of the tridecafluorohexyl group to a silicon atom. One common method involves the reaction of tridecafluorohexyl iodide with trimethoxysilane in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the methoxy groups.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and allows for efficient scaling up of the production process. The use of advanced catalysts and optimized reaction conditions further enhances the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Trimethoxy(tridecafluorohexyl)silane undergoes various chemical reactions, including:
Hydrolysis: The methoxy groups can be hydrolyzed to form silanol groups, which can further condense to form siloxane bonds.
Substitution: The tridecafluorohexyl group can be substituted with other functional groups under specific conditions.
Polymerization: The compound can participate in polymerization reactions to form siloxane-based polymers.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Substitution: Requires specific reagents such as halides or organometallic compounds.
Polymerization: Often initiated by heat or UV light in the presence of a catalyst.
Major Products Formed
Siloxanes: Formed through hydrolysis and condensation reactions.
Functionalized Silanes: Resulting from substitution reactions.
Siloxane Polymers: Produced through polymerization processes.
Scientific Research Applications
Trimethoxy(tridecafluorohexyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of fluorinated silanes and siloxanes.
Biology: Employed in the modification of surfaces to create hydrophobic and oleophobic coatings.
Medicine: Investigated for its potential use in drug delivery systems due to its unique surface properties.
Industry: Utilized in the production of water-repellent and stain-resistant coatings for textiles, glass, and other materials.
Mechanism of Action
The primary mechanism of action of trimethoxy(tridecafluorohexyl)silane involves the hydrolysis of the methoxy groups to form silanol groups, which can then condense to form siloxane bonds. This process results in the formation of a stable, hydrophobic, and oleophobic surface coating. The tridecafluorohexyl group contributes to the compound’s unique properties by providing a low surface energy, which repels water and oil.
Comparison with Similar Compounds
Similar Compounds
Trimethoxy(3,3,3-trifluoropropyl)silane: Contains a shorter fluorinated alkyl chain and exhibits similar hydrophobic properties.
Triethoxysilane: Lacks the fluorinated group and is primarily used in different applications such as hydrosilylation reactions.
Uniqueness
Trimethoxy(tridecafluorohexyl)silane is unique due to its longer fluorinated alkyl chain, which enhances its hydrophobic and oleophobic properties compared to similar compounds. This makes it particularly valuable in applications requiring extreme water and oil repellency.
Properties
CAS No. |
84464-05-1 |
|---|---|
Molecular Formula |
C9H9F13O3Si |
Molecular Weight |
440.23 g/mol |
IUPAC Name |
trimethoxy(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)silane |
InChI |
InChI=1S/C9H9F13O3Si/c1-23-26(24-2,25-3)9(21,22)7(16,17)5(12,13)4(10,11)6(14,15)8(18,19)20/h1-3H3 |
InChI Key |
KSMMOPWPVJSHRE-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


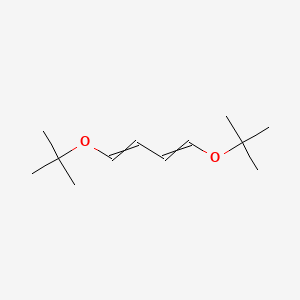
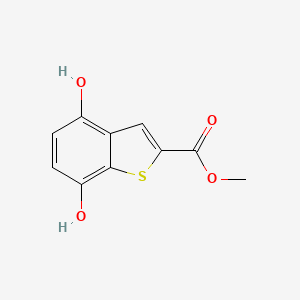
![Benzoic acid, 2-[(carboxymethyl)phenylamino]-](/img/structure/B14418857.png)
![(6S)-2-Azaspiro[5.5]undecan-7-one](/img/structure/B14418858.png)
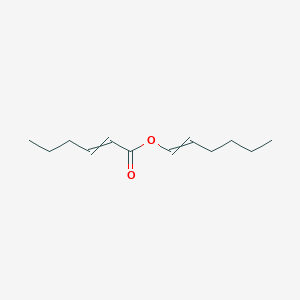
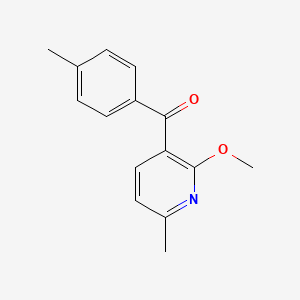


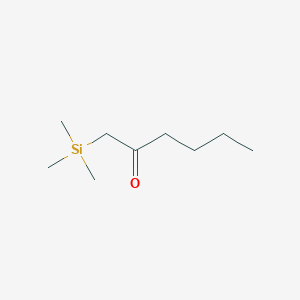
![2-[2,4-Bis(2-methylbutan-2-YL)phenoxy]tetradecanoyl chloride](/img/structure/B14418885.png)
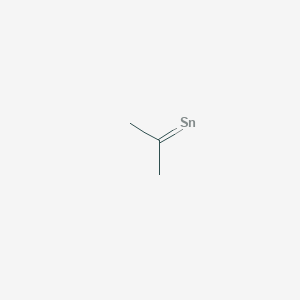
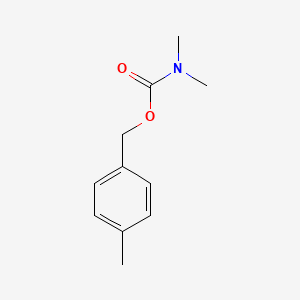
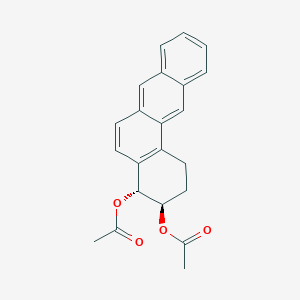
![Diethyl [(5-methyl-1,2-oxazol-3-yl)methyl]phosphonate](/img/structure/B14418911.png)
